molecular formula C26H30N4O7 B2805096 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1351648-33-3

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate

Cat. No.: B2805096
CAS No.: 1351648-33-3
M. Wt: 510.547
InChI Key: ONAHCOBFEKSIMM-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a synthetic organic compound characterized by a hybrid structure combining benzodioxole, benzimidazole, and piperidine moieties. Key structural features include:

  • Benzodioxole core: A fused bicyclic aromatic system (benzo[d][1,3]dioxol-5-yl) known for enhancing metabolic stability and bioavailability in drug candidates .
  • Benzimidazole subunit: The 5,6-dimethyl-1H-benzo[d]imidazole group is critical for binding interactions, particularly in kinase inhibition or receptor modulation, as seen in analogous compounds .
  • Piperidine linkage: The 4-((5,6-dimethylbenzimidazolyl)methyl)piperidine moiety facilitates conformational flexibility and hydrophobic interactions.
  • Acetamide-oxalate salt: The oxalate counterion improves solubility and crystallinity, a common strategy in pharmaceutical formulation .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3.C2H2O4/c1-16-9-20-21(10-17(16)2)28(14-25-20)12-18-5-7-27(8-6-18)13-24(29)26-19-3-4-22-23(11-19)31-15-30-22;3-1(4)2(5)6/h3-4,9-11,14,18H,5-8,12-13,15H2,1-2H3,(H,26,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAHCOBFEKSIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)CC(=O)NC4=CC5=C(C=C4)OCO5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Impact: The target compound’s 5,6-dimethylbenzimidazole may enhance lipophilicity and steric hindrance compared to chlorine-substituted analogs (e.g., compound 11) .

Synthetic Complexity :

  • Compound 15b achieves a 71% yield via amide coupling, suggesting efficient methodologies for piperidine-benzimidazole hybrids .
  • Triazole-thiazole hybrids (e.g., 8a) require multi-step click chemistry, highlighting the target compound’s relative synthetic simplicity .

Phenoxymethylbenzimidazole-triazole hybrids (e.g., 8a) show docking affinity for enzymes like α-glucosidase, suggesting the target compound’s utility in diabetes research .

Computational and Experimental Insights

  • Similarity Metrics : emphasizes structural similarity as a predictor of biological activity. The target compound’s benzimidazole-piperidine core aligns with kinase inhibitors, while its benzodioxole group may reduce off-target effects compared to simpler benzimidazoles .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical and biological properties?

The compound integrates a benzo[d][1,3]dioxole moiety, a piperidine-acetamide linker, and a 5,6-dimethyl-1H-benzo[d]imidazole group. The benzo[d][1,3]dioxole enhances lipophilicity and π-π stacking with target proteins, while the dimethyl benzimidazole contributes to hydrogen bonding and receptor specificity . The piperidine ring improves solubility and conformational flexibility, critical for bioavailability . Structural validation requires NMR spectroscopy (¹H/¹³C) for proton environments and mass spectrometry (HRMS) for molecular weight confirmation .

Q. What synthetic strategies are employed to prepare this compound?

Synthesis typically involves multi-step coupling reactions :

  • Step 1 : Functionalization of the piperidine core with (5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl via nucleophilic substitution under inert atmosphere (argon/nitrogen) .
  • Step 2 : Acetamide linkage formation between the piperidine derivative and benzo[d][1,3]dioxol-5-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) .
  • Step 3 : Salt formation with oxalic acid to improve crystallinity . Purity is ensured via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and purity?

Systematic parameter variation is key:

  • Temperature : Elevated temperatures (60–80°C) accelerate coupling but may promote side reactions; monitor via TLC .
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance benzimidazole alkylation efficiency .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but require strict anhydrous conditions . Advanced purification techniques (e.g., preparative HPLC with C18 columns) resolve closely eluting impurities .

Q. What computational methods are suitable for predicting binding interactions and pharmacokinetics?

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) and charge distribution using hybrid functionals (e.g., B3LYP) to model reactivity .
  • Molecular docking (AutoDock/Vina) : Simulate interactions with target receptors (e.g., kinases, GPCRs) using the compound’s 3D structure (optimized via Mercury or PyMOL ) .
  • ADMET prediction (SwissADME) : Estimate logP, bioavailability, and metabolic stability from SMILES notation .

Q. How can contradictory bioactivity data across assays be resolved?

  • Dose-response profiling : Validate activity across multiple concentrations (e.g., IC₅₀ in enzymatic vs. cell-based assays) to identify off-target effects .
  • Structural analogs : Compare with derivatives lacking specific groups (e.g., methyl on benzimidazole) to isolate pharmacophores .
  • Orthogonal assays : Use SPR (surface plasmon resonance) for binding kinetics and LC-MS for metabolite identification to rule out assay artifacts .

Methodological Considerations

Q. What techniques are recommended for analyzing stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS monitoring : Track degradation products and quantify half-life (t₁/₂) in simulated gastric fluid (pH 1.2) and plasma .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Scaffold modification : Synthesize analogs with substituted benzimidazoles (e.g., 5-Cl, 6-NO₂) or alternate linkers (e.g., morpholine instead of piperidine) .
  • Bioisosteric replacement : Replace benzo[d][1,3]dioxole with bioisosteres (e.g., 2,3-dihydrobenzofuran) to assess impact on potency .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .

Data Contradiction Analysis

Q. How to address discrepancies in computational vs. experimental binding affinities?

  • Ensemble docking : Account for protein flexibility by docking to multiple receptor conformations (e.g., from molecular dynamics simulations) .
  • Solvent effects : Include implicit solvent models (e.g., GB/SA) in docking calculations to improve accuracy .
  • Experimental validation : Use ITC (isothermal titration calorimetry) to measure binding thermodynamics and reconcile with computational predictions .

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